2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde
Description
2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde is a synthetic benzaldehyde derivative featuring a morpholine ring linked via a ketone-containing ethoxy group at the ortho-position of the benzaldehyde core. This compound is structurally analogous to other benzaldehyde derivatives used in pharmaceutical and materials science research, particularly in metal complexation and macrocyclic synthesis .
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-9-11-3-1-2-4-12(11)18-10-13(16)14-5-7-17-8-6-14/h1-4,9H,5-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMAOODEXODERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240402 | |
| Record name | Benzaldehyde, 2-[2-(4-morpholinyl)-2-oxoethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125418-84-0 | |
| Record name | Benzaldehyde, 2-[2-(4-morpholinyl)-2-oxoethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125418-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-[2-(4-morpholinyl)-2-oxoethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanistic Insights
The reaction proceeds via an mechanism, where the phenoxide ion attacks the electrophilic carbon adjacent to the carbonyl group in N-chloroacetylmorpholine. The morpholine ring acts as an electron-withdrawing group, enhancing the electrophilicity of the chloroacetyl moiety and facilitating displacement.
Alternative Alkylation Strategies Using Bromochloroethane
A modified approach involves the stepwise synthesis of the ethoxy linker prior to morpholine incorporation. This method first generates 4-(2-chloroethoxy)benzaldehyde (41 ) through the alkylation of 4-hydroxybenzaldehyde with bromochloroethane in acetonitrile, catalyzed by potassium carbonate (Scheme 6 in). Subsequent reaction with morpholine introduces the morpholin-4-yl-2-oxo moiety.
Two-Step Synthesis Protocol
-
Formation of 4-(2-chloroethoxy)benzaldehyde :
-
Morpholine Incorporation :
Advantages and Limitations
-
Advantages : Higher purity compared to one-pot methods, as intermediates can be characterized and isolated.
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Limitations : Longer synthesis time (20 hours total) and lower overall yield (70–75%) due to stepwise losses.
Epoxide Ring-Opening Strategies
A less common but innovative route utilizes epoxide intermediates to construct the ethoxy-morpholine linkage. For example, 4-hydroxybenzaldehyde is first alkylated with epibromhydrin to form an epoxide derivative (47 ), which undergoes nucleophilic ring-opening with morpholine (Scheme 7 in).
Reaction Sequence
-
Epoxide Formation :
-
Ring-Opening with Morpholine :
Comparative Analysis
While this method avoids hazardous chloroacetyl reagents, its lower yield and complex purification make it less favorable for large-scale synthesis.
Comparative Evaluation of Synthetic Methodologies
Key Observations :
-
The direct alkylation method offers superior yield and simplicity, making it the preferred laboratory-scale approach.
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Stepwise synthesis is advantageous for industrial applications requiring intermediate quality control.
Characterization and Analytical Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 2-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Reduction: 2-(2-Morpholin-4-yl-2-oxoethoxy)benzyl alcohol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The morpholine ring may also interact with biological receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Morpholine-Containing Benzaldehyde Derivatives
3-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde (CAS 6131-05-1)
- Structure : A para-methoxy and meta-morpholinyl-ethoxy-substituted benzaldehyde.
- Key Features : The morpholine-ethoxy linker enhances solubility in polar solvents, while the methoxy group may sterically hinder aldehyde reactivity compared to the ortho-substituted target compound .
- Applications : Used in organic synthesis for its electron-donating substituents, which influence reaction pathways in condensation reactions.
3-[2-(4-Morpholinyl)ethyl]benzaldehyde (CAS 736991-58-5)
- Structure : Features a morpholinyl-ethyl group at the meta-position of benzaldehyde.
- However, the absence of a ketone reduces its ability to form stable hydrogen bonds compared to the target compound .
Comparison Table: Morpholine Derivatives
| Compound | Substituent Position | Linker Type | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde | ortho | Ethoxy + ketone | Aldehyde, morpholine, ketone | ~279.3 (estimated) |
| 3-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde | meta, para | Ethoxy | Aldehyde, methoxy, morpholine | 279.3 |
| 3-[2-(4-Morpholinyl)ethyl]benzaldehyde | meta | Ethyl | Aldehyde, morpholine | 219.3 |
Ether-Linked Benzaldehyde Derivatives
2-[4-(2-Formylphenoxy)butoxy]benzaldehyde
- Structure : A dialdehyde with a butoxy linker connecting two benzaldehyde units.
- Key Features : Nearly planar molecular geometry with intermolecular C–H···O interactions, forming layered crystal structures. The extended linker enables macrocycle synthesis, unlike the shorter ethoxy linker in the target compound .
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde
Bioactive Benzaldehyde Derivatives
Pyrimidine-5-carbaldehydes
- Reactivity: Form hemiacetals with 95% yield in methanol-d3, significantly higher than benzaldehyde (9%) due to electron-withdrawing pyrimidine effects .
- Comparison : The morpholine-ketone group in the target compound may similarly enhance hemiacetal stability via hydrogen bonding.
Eurotium spp. Benzaldehyde Derivatives
- Examples : Flavoglaucin, dihydroauroglaucin, and eurotirubrins feature prenyl or aliphatic chains at C-5/C-6 of the benzaldehyde core.
- Bioactivity : Exhibit antioxidative, antimicrobial, and antitumor activities . The target compound’s morpholine group could mimic these bioactivities by interacting with enzymatic targets.
Antifungal/Antibacterial Derivatives
- Phosphino-Benzaldehyde Complexes: Ni(II) and Pd(II) complexes of 2-(diphenylphosphino)benzaldehyde derivatives show potent antifungal and anticancer activities .
Biological Activity
2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde, also known as 4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde, is an organic compound notable for its unique chemical structure, which includes a benzaldehyde moiety substituted with a morpholine-derived side chain. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
The molecular formula of this compound is , with a molecular weight of approximately 249.26 g/mol. The presence of both aldehyde and morpholine functionalities contributes to its chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit diverse antimicrobial activities. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, a study demonstrated that certain morpholine-substituted benzaldehydes displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in the development of new antimicrobial agents.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies revealed that this compound exhibits cytotoxic effects on cancer cell lines. A notable case study involved the treatment of breast cancer cells, where the compound induced apoptosis and inhibited cell proliferation through the activation of specific signaling pathways .
Anti-inflammatory Effects
Furthermore, preliminary research suggests that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The morpholine ring enhances lipophilicity and facilitates interaction with biological targets. Comparative analysis with similar compounds highlights that modifications in the substituents on the benzene ring can significantly alter biological activity.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde | C14H17N1O5 | Contains a methoxy substituent enhancing solubility |
| 3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde | C15H19N1O4 | Features dimethyl substitution enhancing lipophilicity |
| Benzaldehyde | C7H6O | Simple aromatic aldehyde lacking additional functional groups |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, leading to modulation of signaling pathways associated with cell growth and inflammation. For example, its ability to induce apoptosis in cancer cells may involve the activation of caspase pathways and inhibition of anti-apoptotic proteins .
Case Studies
A significant case study involved testing the compound against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Results indicated that treatment with 10 µM concentration led to a substantial decrease in cell viability over 48 hours, with flow cytometry analyses confirming increased apoptosis rates compared to control groups .
Q & A
Q. How to address discrepancies in reported solubility across studies?
- Methodological Adjustments :
- Test solubility in DMSO, methanol, and chloroform at controlled temperatures (25°C vs. 40°C).
- Use dynamic light scattering (DLS) to detect aggregates in polar solvents .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
